molecular formula C21H24ClN3O2S2 B2661652 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217206-31-9

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2661652
CAS No.: 1217206-31-9
M. Wt: 450.01
InChI Key: RNQQDMSOGIVDMG-USRGLUTNSA-N
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Description

Key Structural Advantages of Benzothiazole in Kinase Targeting

  • Hydrophobic Complementarity : The benzo[d]thiazole core aligns with the ATP-binding cleft’s hydrophobic regions in kinases such as EGFR and VEGFR, as demonstrated by benzothiazole-based inhibitors like Phortress and MKT-077.
  • Electron-Deficient Nature : The thiazole ring’s electron deficiency enhances hydrogen bonding with kinase backbone residues, particularly in the hinge region.
  • SAR Flexibility : Substituents at the 4-position (e.g., methyl groups) modulate steric and electronic effects without disrupting core interactions.

Table 1. Benchmark Benzothiazole-Based Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Structural Feature
Phortress CYP1A1 8.2 2-Aminobenzothiazole
MKT-077 Hsp70 45 Rhodacyanine-benzothiazole
PMX-610 Topoisomerase 12 5-Fluorobenzothiazole

The methyl group at the 4-position of the benzothiazole core in the target compound reduces metabolic oxidation while maintaining optimal van der Waals contacts with kinase residues.

Morpholinoethyl Pharmacophore Optimization for Enhanced Blood-Brain Barrier Permeability

The 2-morpholinoethyl substituent addresses a critical challenge in CNS drug development: balancing lipophilicity and solubility to achieve blood-brain barrier (BBB) penetration. Morpholine’s pKa (~6.8) near physiological pH enables pH-dependent membrane partitioning, enhancing brain uptake.

Mechanistic Insights into Morpholine-Enhanced BBB Permeability

  • Hydrogen Bonding Modulation : The morpholine oxygen forms transient hydrogen bonds with BBB efflux transporters (e.g., P-gp), reducing recognition and efflux.
  • Conformational Flexibility : The morpholine ring adopts chair and boat conformations, enabling adaptive interactions with lipid bilayers.

Table 2. BBB Permeability of Morpholine-Containing Analogues

Compound LogP PAMPA-BBB Permeability (×10⁻⁶ cm/s) Brain/Plasma Ratio
Morpholine-free 3.2 12.4 0.8
Morpholine-deriv 2.7 18.9 1.6

The 2-morpholinoethyl chain in the target compound reduces logP from 3.5 (parent acrylamide) to 2.9, aligning with optimal BBB permeability thresholds (logP 2–3).

Thiophene Moiety Contributions to π-Stacking Interactions in Target Binding Pockets

The thiophen-2-yl group enhances target affinity through two mechanisms: (1) π-π stacking with aromatic residues (e.g., Phe831 in EGFR) and (2) sulfur-mediated van der Waals interactions with hydrophobic subpockets.

Computational Analysis of Thiophene Binding Modes

  • Energy Decomposition : DFT calculations reveal that thiophene’s π-system contributes -8.2 kcal/mol to binding energy in kinase active sites, versus -5.4 kcal/mol for phenyl analogues.
  • Sulfur Positioning : The thiophene sulfur atom aligns with cysteine or methionine residues in 63% of kinase co-crystal structures, enabling chalcogen bonding.

Table 3. Binding Affinities of Thiophene vs. Benzene Analogues

Compound Target Kd (nM) ΔG (kcal/mol)
Thiophene-deriv EGFR 14 -10.2
Benzene-deriv EGFR 87 -8.7

The (E)-configured acrylamide linker positions the thiophene moiety for optimal edge-to-face stacking with Tyr845 in EGFR’s activation loop.

Acrylamide Warhead Engineering for Targeted Covalent Inhibition

The α,β-unsaturated acrylamide system enables irreversible inhibition through Michael addition with cysteine residues in kinase catalytic sites (e.g., Cys797 in EGFR).

Warhead Optimization Strategies

  • Electrophilicity Tuning : The electron-withdrawing benzothiazole core lowers the acrylamide’s LUMO energy (-1.8 eV), accelerating thiol addition.
  • Geometric Control : The (E)-configuration prepositions the β-carbon for nucleophilic attack, reducing off-target reactivity.

Table 4. Covalent Binding Kinetics of Acrylamide Warheads

Warhead Type kinact (min⁻¹) KI (μM) Selectivity Index
Acrylamide 0.12 1.4 8.2
α-Fluoroacrylamide 0.31 0.7 14.5

The target compound’s acrylamide exhibits a kinact/KI ratio of 0.44 μM⁻¹min⁻¹, comparable to FDA-approved covalent inhibitors like afatinib (0.51 μM⁻¹min⁻¹).

Properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-2-6-18-20(16)22-21(28-18)24(10-9-23-11-13-26-14-12-23)19(25)8-7-17-5-3-15-27-17;/h2-8,15H,9-14H2,1H3;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQDMSOGIVDMG-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its efficacy in various therapeutic applications, particularly in cancer treatment.

  • IUPAC Name : this compound
  • Molecular Formula : C21H24ClN3O2S
  • Molecular Weight : 450.0 g/mol
  • CAS Number : 1217255-34-9

The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in the cellular structure. The compound is believed to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This action can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)0.5Inhibition of tubulin polymerization
A375 (melanoma)0.7Induction of apoptosis
PC-3 (prostate)0.6Cell cycle arrest at G2/M phase

These results indicate that the compound may be effective against both drug-sensitive and multidrug-resistant cancer cells, suggesting a broad spectrum of activity .

In Vivo Studies

In vivo studies have further validated the anticancer potential of this compound. For instance, xenograft models using human prostate and melanoma cancer cells showed promising results:

Study Treatment Duration Dose (mg/kg) % Tumor Growth Inhibition
Prostate Cancer21 days1530%
Melanoma21 days1525%

These findings suggest that the compound not only inhibits tumor growth but also exhibits minimal neurotoxicity, making it a candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity. The thiazole and thiophene rings contribute to the binding affinity for tubulin, while the morpholinoethyl group enhances solubility and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of similar thiazole derivatives in treating various cancers:

  • SMART Compounds : A class of thiazole derivatives demonstrated potent cytotoxicity by targeting tubulin, leading to cell cycle arrest and apoptosis across multiple cancer types .
  • COX-II Inhibitors : Related compounds have shown promise as selective COX-II inhibitors with anti-inflammatory properties, indicating a potential dual role in cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Key Compounds :

  • (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride (Target Compound)
  • (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride (Fluorinated Analog)

Comparison :

Property Target Compound Fluorinated Analog
Benzothiazole Substituent 4-Methyl 6-Fluoro
Electronic Effects Electron-donating (methyl) Electron-withdrawing (fluoro)
Bioactivity Implications Enhanced lipophilicity Potential improved binding affinity to polar targets

The position and nature of substituents on the benzothiazole ring significantly influence electronic and steric properties.

Acrylamide-Linked Aryl Groups

Key Compounds :

  • Target Compound (Thiophen-2-yl acrylamide)
  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3)
  • (E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b)

Comparison :

Compound Aryl Group Biological Relevance
Target Compound Thiophen-2-yl Thiophene enhances π-stacking interactions; linked to antinociceptive activity
BZTcin3 4-Methoxyphenyl Methoxy group improves solubility; moderate antimicrobial activity
26b Furan-2-yl Furan may reduce steric hindrance; unconfirmed bioactivity

Thiophene and furan heterocycles act as bioisosteres, but thiophene’s larger sulfur atom may improve binding to hydrophobic pockets in biological targets .

Morpholinoethyl vs. Other Side Chains

Key Compounds :

  • Target Compound (2-Morpholinoethyl)
  • (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a)
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14)

Comparison :

Compound Side Chain Functional Role
Target Compound Morpholinoethyl Enhances solubility; potential CNS penetration
26a Hydroxymethyl-morpholine Polar group for hydrogen bonding; unconfirmed role
14 Naphthalenylpropyl Hydrophobic; may improve protein binding

Morpholino groups are often incorporated to balance lipophilicity and solubility, critical for pharmacokinetics .

Melting Points and Solubility

Compound Melting Point (°C) Solubility Notes
Target Compound Not reported Hydrochloride salt improves aqueous solubility
BZTcin1 229–234 Low solubility in polar solvents
Compound 9b () Not reported 16% yield; requires chromatographic purification

The hydrochloride salt form of the target compound likely enhances its applicability in drug formulations compared to neutral analogs.

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